Chromocen

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C10H10Cr |

|---|---|

Molecular Weight |

182.18 g/mol |

InChI |

InChI=1S/2C5H5.Cr/c2*1-2-4-5-3-1;/h2*1-5H; |

InChI Key |

OXPNGPODCRFNTM-UHFFFAOYSA-N |

Canonical SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Cr] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Electronic Structure of Chromocene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromocene, [Cr(C₅H₅)₂], is a fascinating organometallic sandwich compound that has garnered significant interest due to its unique electronic structure and reactivity. As a 16-valence electron metallocene, it deviates from the commonly observed 18-electron rule, resulting in a paramagnetic nature and a high degree of reactivity. This guide provides a comprehensive overview of the electronic structure of chromocene, detailing its molecular orbital configuration, ground state properties, and the experimental techniques used for its characterization. Detailed experimental protocols and quantitative data are presented to offer a complete picture for researchers in the field.

Introduction

Chromocene, a member of the metallocene family, consists of a central chromium(II) ion coordinated to two cyclopentadienyl (Cp) anions in a sandwich arrangement.[1] X-ray crystallography has confirmed its structure, revealing an average Cr-C bond length of 215.1(13) pm.[1] Electron diffraction studies suggest that the two cyclopentadienyl rings are in an eclipsed conformation, corresponding to the D₅h point group.[1] Unlike its more stable counterpart, ferrocene, chromocene possesses only 16 valence electrons, making it an electron-deficient and consequently highly reactive species.[1] Its paramagnetic nature is a direct result of this electronic configuration.

Molecular Orbital Theory and Electronic Configuration

The electronic structure of chromocene can be rationalized using molecular orbital (MO) theory. The interaction between the d-orbitals of the chromium atom and the π-molecular orbitals of the two cyclopentadienyl ligands leads to the formation of a set of molecular orbitals. The relative ordering of the frontier molecular orbitals is crucial in determining the electronic properties of the complex.

For a D₅d symmetry (considering staggered rings for simplicity, which is energetically close to the eclipsed conformation), the d-orbitals of the chromium atom split into three sets: a₁' (d₂²), e₂' (dxy, dx²-y²), and e₁" (dxz, dyz). The highest occupied molecular orbitals (HOMOs) in chromocene are the e₂' and a₁' orbitals.

The ground state electronic configuration of chromocene has been determined by photoelectron spectroscopy to be (e₂')³(a₁')¹, which gives rise to a triplet ground state (³E₂').[2] This configuration signifies that there are two unpaired electrons, which is the origin of chromocene's paramagnetism. The unfilled bonding orbitals also account for its high reactivity.[2]

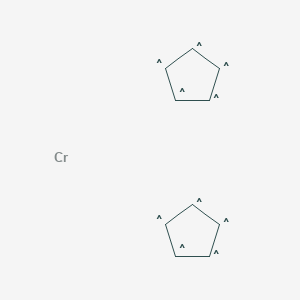

The following diagram illustrates the simplified molecular orbital energy levels for the d-orbitals in chromocene.

Caption: Simplified MO diagram for chromocene's d-orbitals.

Experimental Characterization of the Electronic Structure

The electronic structure of chromocene has been elucidated through a combination of experimental techniques, primarily magnetic susceptibility measurements, electron paramagnetic resonance (EPR) spectroscopy, and photoelectron spectroscopy (PES).

Magnetic Susceptibility

The paramagnetism of chromocene, arising from its two unpaired electrons in the triplet ground state, can be quantified by measuring its magnetic susceptibility.

| Parameter | Value (calculated) |

| Number of Unpaired Electrons (n) | 2 |

| Spin-only Magnetic Moment (µₛₒ) | 2.83 Bohr Magnetons (B.M.) |

Note: The spin-only magnetic moment is calculated using the formula µₛₒ = √[n(n+2)], where n is the number of unpaired electrons.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying species with unpaired electrons. For transition metal complexes, the g-value obtained from the EPR spectrum provides detailed information about the electronic environment of the metal center.[3] While specific experimental EPR data for chromocene is not extensively reported in the literature, for a d⁴ high-spin system like chromocene, a complex spectrum would be expected due to spin-orbit coupling and zero-field splitting.

Photoelectron Spectroscopy (PES)

Gas-phase He(I) photoelectron spectroscopy has been instrumental in directly probing the energies of the molecular orbitals of chromocene. The ionization potentials correspond to the energy required to remove an electron from a specific molecular orbital.

| Ionization Potential (eV) | Orbital Assignment |

| 5.50 | a₁' |

| 7.10 | e₂' |

| 7.9 - 9.3 | Ligand π-orbitals |

Experimental Protocols

The synthesis and characterization of chromocene require the use of air-sensitive techniques due to its reactivity with oxygen and moisture.[4][5][6][7]

Synthesis of Chromocene

The following diagram outlines a typical workflow for the synthesis of chromocene.

Caption: Workflow for the synthesis of chromocene.

Detailed Protocol:

-

All glassware is dried in an oven at 120 °C overnight and assembled hot under a stream of dry, oxygen-free nitrogen or argon.

-

In a Schlenk flask, chromium(II) chloride is suspended in anhydrous tetrahydrofuran (THF).

-

A solution of sodium cyclopentadienide in THF is added dropwise to the stirred suspension at room temperature.

-

The reaction mixture is stirred for several hours, during which the color changes, and a precipitate of sodium chloride forms.

-

The solvent is removed under vacuum to yield a solid residue.

-

The crude chromocene is purified by vacuum sublimation to afford dark red, crystalline needles.

Magnetic Susceptibility Measurement (Gouy Method)

The Gouy method is a common technique to determine the magnetic susceptibility of a solid sample.[8][9] For air-sensitive compounds like chromocene, the sample must be prepared in an inert atmosphere.

The logical flow for this experimental procedure is as follows:

Caption: Experimental workflow for magnetic susceptibility measurement.

Detailed Protocol:

-

Sample Preparation (in a glovebox):

-

An empty Gouy tube is weighed.

-

The tube is carefully and uniformly packed with finely powdered chromocene to a specific height.

-

The tube is sealed with an airtight cap or septum.

-

The filled tube is weighed to determine the mass of the sample.

-

-

Measurement:

-

The Gouy tube is suspended from a balance such that its bottom end is in the center of the magnetic field of an electromagnet, and the top end is outside the field.

-

The apparent mass is recorded with the magnetic field off.

-

The magnetic field is turned on to a calibrated value, and the new apparent mass is recorded.

-

The difference in mass is used to calculate the magnetic force on the sample.

-

-

Calibration and Calculation:

-

The procedure is repeated with a substance of known magnetic susceptibility to calibrate the apparatus.

-

The molar magnetic susceptibility and the effective magnetic moment of chromocene are then calculated.

-

EPR Sample Preparation

For EPR analysis of chromocene, a sample is typically prepared as a frozen solution to obtain a solid-state spectrum.

Detailed Protocol:

-

In a glovebox:

-

A small amount of chromocene is dissolved in a dry, degassed solvent (e.g., toluene or THF) to form a dilute solution.

-

The solution is transferred into a quartz EPR tube.

-

The EPR tube is sealed with a septum or flame-sealed under vacuum.

-

-

Measurement:

-

The sample is flash-frozen in liquid nitrogen to form a glass.

-

The EPR spectrum is recorded at low temperature (e.g., 77 K).

-

Gas-Phase Photoelectron Spectroscopy Sample Preparation

To obtain a gas-phase PES spectrum, the solid chromocene sample needs to be sublimed in the spectrometer.

Detailed Protocol:

-

A small amount of crystalline chromocene is loaded into the sample holder of the photoelectron spectrometer, often within a glovebox or glovebag to prevent air exposure.

-

The sample is introduced into the high-vacuum chamber of the spectrometer.

-

The sample is gently heated to induce sublimation, generating a sufficient vapor pressure of chromocene molecules for analysis.

Conclusion

The electronic structure of chromocene is a direct consequence of its 16-valence electron count, leading to a triplet ground state and significant paramagnetism. This departure from the 18-electron rule makes it a highly reactive and synthetically useful organometallic compound. The combination of molecular orbital theory with experimental techniques such as magnetic susceptibility measurements and photoelectron spectroscopy provides a detailed and consistent model of its electronic properties. The experimental protocols outlined in this guide emphasize the importance of air-sensitive techniques for the accurate characterization of this and other reactive organometallic species.

References

- 1. Chromocene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]

- 7. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.co.uk]

- 8. holmarc.com [holmarc.com]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the History and Synthesis of Chromocene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromocene, or bis(η⁵-cyclopentadienyl)chromium(II), is a significant organometallic compound that has played a role in the development of metallocene chemistry and catalysis. First synthesized in 1953 by Ernst Otto Fischer and Walter Hafner, its discovery was a key milestone in the burgeoning field of sandwich compounds. This technical guide provides an in-depth exploration of the history of chromocene's synthesis and discovery, detailed experimental protocols for its preparation, a comprehensive summary of its physicochemical and spectroscopic properties, and an overview of its reactivity and applications.

Historical Overview and Discovery

The mid-20th century was a period of revolutionary discoveries in organometallic chemistry, largely spurred by the elucidation of the structure of ferrocene. Following this breakthrough, chemists were keen to explore the synthesis of analogous "sandwich" compounds with other transition metals.

In 1953, Ernst Otto Fischer and his student Walter Hafner at the Technical University of Munich successfully synthesized chromocene for the first time.[1][2] Their work, published in Zeitschrift für Naturforschung B, described the reaction of chromium(II) chloride with sodium cyclopentadienide to yield the dark red, crystalline chromocene. This discovery was contemporaneous with the broader explosion of research into metallocenes, with Geoffrey Wilkinson at Harvard University also making significant contributions to the understanding of these novel structures, for which he and Fischer would share the Nobel Prize in Chemistry in 1973.[3]

The initial synthesis by Fischer and Hafner laid the groundwork for subsequent investigations into the properties, structure, and reactivity of chromocene. Early studies focused on its electronic structure, magnetic properties, and comparison with the more stable 18-electron ferrocene. Chromocene, with its 16-electron configuration, proved to be significantly more reactive, a characteristic that would later be exploited in catalysis.

Experimental Protocols for Chromocene Synthesis

Two primary methods for the synthesis of chromocene have been established, both of which are routinely performed under an inert atmosphere (e.g., nitrogen or argon) due to the air-sensitivity of the product.

Synthesis from Chromium(II) Chloride (Fischer-Hafner Method)

This is the original and most common method for preparing chromocene.[4]

Reaction: CrCl₂ + 2 NaC₅H₅ → Cr(C₅H₅)₂ + 2 NaCl

Detailed Protocol:

-

Preparation of Sodium Cyclopentadienide (NaC₅H₅): In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add freshly cracked cyclopentadiene to a suspension of sodium metal in dry tetrahydrofuran (THF). The reaction is exothermic and proceeds with the evolution of hydrogen gas. The mixture is typically stirred until all the sodium has reacted, resulting in a pink or pale-tan solution of sodium cyclopentadienide.

-

Reaction with Chromium(II) Chloride: Anhydrous chromium(II) chloride (CrCl₂) is added portion-wise to the stirred solution of sodium cyclopentadienide in THF at room temperature.

-

Reaction Execution: The reaction mixture is stirred for several hours at room temperature. The color of the solution will typically change to a deep red or burgundy.

-

Work-up and Isolation: The solvent is removed under reduced pressure. The resulting solid residue is then extracted with a non-polar solvent such as petroleum ether or hexane. The extract is filtered to remove sodium chloride and other insoluble byproducts.

-

Purification: The filtrate is concentrated under vacuum, and the crude chromocene is purified by sublimation at 50-80 °C under high vacuum (e.g., 10⁻³ mmHg) to yield dark red, crystalline needles.

Typical Yield: 50-70%

Synthesis from Chromium(III) Chloride

An alternative synthesis involves the in-situ reduction of chromium(III) chloride.[4]

Reaction: 2 CrCl₃ + 6 NaC₅H₅ → 2 Cr(C₅H₅)₂ + C₁₀H₁₀ + 6 NaCl

Detailed Protocol:

-

Preparation of Sodium Cyclopentadienide: Prepare a solution of sodium cyclopentadienide in THF as described in section 2.1.

-

Reaction with Chromium(III) Chloride: Anhydrous chromium(III) chloride (CrCl₃) is added to the stirred solution of sodium cyclopentadienide.

-

Reaction Execution: The reaction mixture is typically refluxed in THF for several hours. During this process, the Cr(III) is reduced to Cr(II), and some of the cyclopentadienyl anions are oxidatively coupled to form dihydrofulvalene (C₁₀H₁₀).

-

Work-up, Isolation, and Purification: The work-up and purification steps are analogous to those described for the synthesis from chromium(II) chloride (section 2.1).

Typical Yield: Generally lower than the synthesis from CrCl₂, often in the range of 30-50%.

Physicochemical and Spectroscopic Data

Chromocene is a dark red, crystalline solid that is highly sensitive to air and moisture.[5][6] It readily sublimes under vacuum and is soluble in non-polar organic solvents.[4]

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₀Cr | [4] |

| Molar Mass | 182.18 g/mol | [5] |

| Appearance | Dark red crystals | [4] |

| Melting Point | 168-170 °C | [5] |

| Boiling Point | Sublimes under vacuum | [4] |

| Density | 1.43 g/cm³ | [5] |

| Solubility in Water | Insoluble and decomposes | [5] |

| Solubility in Organic Solvents | Soluble in non-polar solvents (e.g., THF, hexane) | [4] |

| Magnetic Moment | Paramagnetic (2 unpaired electrons) | |

| ¹H NMR (Solid-State) | Isotropic peak at 315 ppm | [7] |

| ¹³C NMR (Solid-State) | Isotropic peak at -258 ppm | [7] |

| IR Spectroscopy (selected peaks) | ~3100 cm⁻¹ (C-H stretch), ~1410 cm⁻¹ (C-C stretch), ~1110 cm⁻¹, ~1000 cm⁻¹, ~800 cm⁻¹ (ring modes) | |

| Mass Spectrometry (m/z) | 182 (M⁺), 117 (M⁺ - C₅H₅), 65 (C₅H₅⁺), 52 (Cr⁺) |

Note: Solution-state NMR of chromocene is challenging due to its paramagnetism, leading to very broad signals. The provided NMR data is for solid-state measurements.

Structure and Bonding

The structure of chromocene has been confirmed by X-ray crystallography to be a "sandwich" complex, with the chromium atom situated between two parallel cyclopentadienyl (Cp) rings.[4] The average Cr-C bond length is approximately 2.15 Å. Unlike ferrocene, which has a staggered (D₅d) conformation of the Cp rings in the solid state, electron diffraction studies suggest that chromocene adopts an eclipsed (D₅h) conformation, although the rotational barrier between the two conformations is low.[4]

Chromocene has a 16-valence electron count, which deviates from the 18-electron rule that typically governs the stability of organometallic complexes. This electron deficiency contributes to its paramagnetism and high reactivity compared to ferrocene.

Reactivity and Applications

The reactivity of chromocene is dominated by its electron-deficient nature and the lability of the cyclopentadienyl ligands. It is a strong reducing agent and is highly reactive towards air and protic solvents.

Key reactions include:

-

Ligand Displacement: One or both of the cyclopentadienyl ligands can be displaced by other ligands. For example, reaction with carbon monoxide under pressure leads to the formation of chromium hexacarbonyl.[4]

-

Reaction with Carboxylic Acids: Chromocene reacts with carboxylic acids to form chromium(II) carboxylates and cyclopentadiene.[4]

-

Catalysis: When supported on silica gel, chromocene forms the basis of the Union Carbide catalyst, which is used for the polymerization of ethylene.[4] The chromocene decomposes on the silica surface to generate highly reactive organometallic centers that are the active catalytic species.

Safety Considerations

Chromocene is a pyrophoric solid and is highly reactive with air and moisture, and can ignite upon exposure to the atmosphere.[5] All manipulations should be carried out under a dry, inert atmosphere using Schlenk line or glovebox techniques. Chromium compounds are generally toxic, and appropriate personal protective equipment should be worn at all times.

Conclusion

The discovery and synthesis of chromocene by Fischer and Hafner was a pivotal moment in the development of organometallic chemistry. Its unique electronic structure and high reactivity have made it a subject of continued interest, both from a fundamental standpoint and for its applications in catalysis. The synthetic methods developed for chromocene are foundational techniques in organometallic synthesis, and a thorough understanding of its properties and handling is essential for researchers in this field.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Chromocene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromocene, with the chemical formula Cr(C₅H₅)₂, is an organometallic compound belonging to the metallocene family.[1] It consists of a central chromium atom sandwiched between two parallel cyclopentadienyl rings.[2] This unique structure imparts a range of interesting physical and chemical properties, making it a subject of significant research interest, particularly in the fields of catalysis and materials science. This technical guide provides an in-depth overview of the core physical and chemical characteristics of chromocene, complete with experimental protocols and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Physical Properties of Chromocene

Chromocene is a dark red crystalline solid that is highly sensitive to air and moisture.[3][4] It is soluble in non-polar organic solvents and can be purified by sublimation under vacuum.[1] The key physical properties of chromocene are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀Cr | [5] |

| Molar Mass | 182.18 g/mol | [6] |

| Appearance | Dark red crystals or reddish-purple solid | [3][6] |

| Melting Point | 168-170 °C | [4][5] |

| Boiling Point | Sublimes under vacuum | [1] |

| Density | 1.43 g/cm³ | [7] |

| Water Solubility | Insoluble, decomposes | [3][5] |

| Dipole Moment | 0 D | [1] |

Chemical Properties and Reactivity

Chromocene is a paramagnetic compound with 16 valence electrons, and as such, it does not follow the 18-electron rule.[1] This electron deficiency contributes to its high reactivity. The primary reactivity of chromocene stems from its reducing nature and the lability of its cyclopentadienyl (Cp) ligands.[1]

Key Chemical Reactions:

-

Reaction with Water and Alcohols: Chromocene reacts with water and alcohols, leading to the decomposition of the metallocene structure.[8]

-

Carbonylation: The reaction of chromocene with carbon monoxide results in the displacement of the cyclopentadienyl rings and the formation of chromium hexacarbonyl. A key intermediate in this reaction is the cyclopentadienylchromium tricarbonyl dimer.[1]

-

Reaction with Carboxylic Acids: Chromocene reacts with carboxylic acids, such as acetic acid, to displace the cyclopentadienyl ligands and form chromium(II) acetate and cyclopentadiene.[1]

-

Formation of the Union Carbide Catalyst: Chromocene decomposes upon contact with silica gel, forming the basis of the highly active Union Carbide catalyst used for ethylene polymerization.[1]

Experimental Protocols

Synthesis of Chromocene

The synthesis of chromocene requires the use of air-sensitive techniques, such as a Schlenk line or a glovebox, due to the high reactivity of the product with oxygen and moisture.

Method 1: From Chromium(II) Chloride [1]

-

Preparation of Sodium Cyclopentadienide (NaCp): In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), react freshly cracked cyclopentadiene with a suspension of sodium hydride in anhydrous tetrahydrofuran (THF). Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of NaCp.

-

Reaction with CrCl₂: In a separate Schlenk flask, prepare a slurry of anhydrous chromium(II) chloride in THF.

-

Addition: Slowly add the NaCp solution to the CrCl₂ slurry at room temperature with vigorous stirring. The reaction mixture will gradually turn deep red.

-

Reaction Time: Continue stirring the mixture at room temperature for several hours to ensure the reaction goes to completion.

-

Workup: Remove the solvent under vacuum. The resulting solid residue contains chromocene and sodium chloride.

-

Purification: Purify the chromocene by sublimation under high vacuum (e.g., 10⁻³ torr) at a temperature of 80-100 °C. The pure, dark red crystals of chromocene will deposit on a cold finger.

Method 2: Redox Process from Chromium(III) Chloride [1]

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine anhydrous chromium(III) chloride with an excess of sodium cyclopentadienide (typically 3 equivalents) in THF.

-

Reaction: Stir the mixture at room temperature. A redox reaction occurs, reducing Cr(III) to Cr(II) and forming chromocene, along with dihydrofulvalene (C₁₀H₁₀) and sodium chloride.

-

Purification: Follow the same workup and purification procedure as described in Method 1.

Caption: Synthesis of Chromocene from Chromium(II) Chloride.

Key Chemical Reactions of Chromocene: Experimental Workflow

The following diagram illustrates the workflow for some of the characteristic reactions of chromocene.

Caption: Key Chemical Reactions of Chromocene.

Spectroscopic and Magnetic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to its paramagnetic nature, the NMR spectra of chromocene exhibit broad signals and large chemical shifts.[9] The ¹H NMR spectrum of chromocene in benzene-d₆ shows a broad singlet at approximately -300 ppm. The extreme chemical shift is a direct consequence of the interaction of the protons with the unpaired electrons of the chromium center.

Experimental Protocol for Paramagnetic NMR (Evans Method for Magnetic Susceptibility):

The magnetic susceptibility of chromocene can be determined in solution using the Evans method, which relies on measuring the chemical shift difference of a reference signal in the presence and absence of the paramagnetic species.

-

Sample Preparation: Prepare a solution of chromocene of a known concentration in a suitable deuterated solvent (e.g., C₆D₆). A coaxial NMR tube insert containing the same solvent without the paramagnetic compound is used as a reference.

-

Data Acquisition: Acquire a ¹H NMR spectrum of the sample. The spectrum will show two sets of solvent signals, one from the bulk solution containing chromocene and one from the reference in the insert.

-

Calculation: The difference in the chemical shifts (Δδ) of the solvent peaks is directly proportional to the magnetic susceptibility of the sample. The molar magnetic susceptibility (χₘ) can be calculated using the Evans equation. From χₘ, the effective magnetic moment (μ_eff) and the number of unpaired electrons can be determined.

Infrared (IR) Spectroscopy

The IR spectrum of chromocene provides information about the vibrations of the cyclopentadienyl rings. Due to its air sensitivity, samples for IR analysis must be prepared in an inert atmosphere. A common method is to prepare a Nujol mull of the solid sample between two KBr or CsI plates.

| Vibrational Mode | Frequency (cm⁻¹) |

| C-H stretch | ~3100 |

| C=C stretch | ~1410 |

| C-H in-plane bend | ~1110 |

| C-H out-of-plane bend | ~800 |

| Ring tilt | ~480 |

Conclusion

Chromocene is a highly reactive organometallic compound with a rich and diverse chemistry. Its unique electronic structure and physical properties have led to its application in various catalytic processes. A thorough understanding of its synthesis, handling, and reactivity, as detailed in this guide, is crucial for its effective utilization in research and development. The provided experimental outlines and structural diagrams serve as a valuable resource for scientists working with this fascinating molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chromocene - Wikipedia [en.wikipedia.org]

- 6. e-space.mmu.ac.uk [e-space.mmu.ac.uk]

- 7. columbia.edu [columbia.edu]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Molecular Orbital Diagram of Chromocene

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This guide provides a comprehensive explanation of the molecular orbital (MO) theory as applied to chromocene, bis(η⁵-cyclopentadienyl)chromium(II), an organometallic sandwich compound. Understanding the electronic structure of chromocene is crucial for rationalizing its chemical reactivity, magnetic properties, and potential applications.

Introduction to Chromocene

Chromocene, with the formula [Cr(C₅H₅)₂], is a notable member of the metallocene family.[1] It consists of a central chromium(II) ion coordinated to two parallel cyclopentadienyl (Cp) anions in a sandwich structure.[1] Unlike the archetypal 18-electron metallocene, ferrocene, chromocene is a 16-electron complex, which leads to significant differences in its bonding and reactivity.[2] This electron deficiency makes it highly reactive and paramagnetic.[2][3] Electron diffraction studies indicate that the Cp rings in chromocene are likely in an eclipsed conformation (D₅ₕ point group), although the rotational barrier is small.[1]

Theoretical Framework: Constructing the Molecular Orbital Diagram

The molecular orbital diagram of chromocene is constructed by considering the interaction between the valence atomic orbitals of the central chromium atom and the symmetry-adapted linear combinations (SALCs) of the π molecular orbitals of the two cyclopentadienyl ligands.

Ligand Group Orbitals (SALCs) of the (C₅H₅)₂ Fragment

Each cyclopentadienyl anion (Cp⁻) has five π molecular orbitals derived from the linear combination of the five carbon p-orbitals.[3] When two Cp rings are combined, their ten π-orbitals form ten ligand group orbitals. These SALCs are classified according to their symmetry properties within the D₅ₕ point group. The orbitals that are relevant for bonding with the metal's d, s, and p orbitals are the a₁g, a₂ᵤ, e₁g, e₁ᵤ, and e₂g orbitals.[3][4]

Chromium(II) Atomic Orbitals

The central chromium atom in its +2 oxidation state has a d⁴ electron configuration. The valence orbitals of chromium are the 3d, 4s, and 4p orbitals. In a D₅ₕ symmetry environment, these orbitals are classified as follows:

-

3d orbitals: a₁g (d₂²), e₂g (dₓ²₋ᵧ², dₓᵧ), e₁g (dₓ₂, dᵧ₂)

-

4s orbital: a₁g

-

4p orbitals: a₂ᵤ (p₂), e₁ᵤ (pₓ, pᵧ)

Metal-Ligand Orbital Interactions

Bonding occurs when metal and ligand orbitals of the same symmetry and similar energy levels overlap.

-

σ-Interactions: The filled, lowest-energy a₁g SALC from the ligands interacts strongly with the metal's 4s and 3d₂² (a₁g) orbitals, forming a strongly bonding a₁g MO and an anti-bonding a'₁g MO. Similarly, the ligand a₂ᵤ SALC interacts with the metal 4p₂ (a₂ᵤ) orbital.

-

π-Interactions: The degenerate e₁g ligand SALCs overlap effectively with the metal's dₓ₂ and dᵧ₂ (e₁g) orbitals, resulting in a pair of bonding e₁g and anti-bonding e*₁g molecular orbitals.

-

δ-Interactions: The higher-energy e₂g ligand SALCs interact with the metal's dₓ²₋ᵧ² and dₓᵧ (e₂g) orbitals, forming bonding e₂g and anti-bonding e*₂g molecular orbitals.

The resulting qualitative molecular orbital energy level diagram shows the order of the MOs. The 16 valence electrons (4 from Cr²⁺ and 12 from the two Cp⁻ ligands) are then filled into these orbitals according to the Aufbau principle. The generally accepted orbital filling for chromocene is (a₁g)²(e₂g)⁴(e₁g)⁴(a'₁g)²(e₂g)².[2] The highest occupied molecular orbitals (HOMO) are the degenerate e₂g orbitals, which are primarily metal d-orbital in character and are singly occupied, leading to two unpaired electrons and explaining the compound's paramagnetism.[3]

Molecular Orbital Diagram of Chromocene

The following diagram illustrates the interaction between the chromium atomic orbitals and the cyclopentadienyl ligand group orbitals to form the molecular orbitals of chromocene.

Caption: Qualitative MO diagram for chromocene (D₅ₕ symmetry) showing electron filling for the 16-electron complex.

Quantitative Data and Experimental Corroboration

The theoretical MO model is supported by experimental data, primarily from X-ray crystallography and photoelectron spectroscopy.

Structural Data

X-ray crystallography has verified the sandwich structure of chromocene.[1] The key quantitative structural parameter is summarized below.

| Parameter | Value (pm) |

| Average Cr–C distance | 215.1 (±1.3) |

| [1] |

Electronic Structure Data

Gas-phase HeI photoelectron spectroscopy provides direct experimental evidence for the energies of the molecular orbitals by measuring the ionization energies required to remove electrons from them.[5] The spectrum of chromocene is more complex than that of closed-shell molecules because ionization from an open-shell molecule can lead to multiple ionic states.[5]

| Assignment (Ionization from) | Vertical Ionization Energy (eV) |

| e₂g (metal d-orbital character) | 5.95 |

| a₁g (metal d-orbital character) | 6.20 |

| e₁g (ligand π-orbital character) | ~8.5 (broad band) |

| Data sourced from high-resolution HeI electron spectra.[5] |

Experimental Protocols

Synthesis of Chromocene

A common and straightforward laboratory synthesis of chromocene involves the reaction of chromium(II) chloride with sodium cyclopentadienide.[1]

Methodology:

-

Preparation of Sodium Cyclopentadienide (NaCp): Freshly cracked cyclopentadiene is reacted with a sodium dispersion in a suitable anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Anhydrous chromium(II) chloride (CrCl₂) is added to the solution of NaCp in THF. The reaction mixture is typically stirred at room temperature for several hours.

-

Reaction Equation: CrCl₂ + 2 NaC₅H₅ → Cr(C₅H₅)₂ + 2 NaCl[1]

-

-

Isolation and Purification: After the reaction is complete, the solvent is removed under vacuum. The solid residue is then subjected to vacuum sublimation. Chromocene is volatile and sublimes as dark red crystals, leaving behind the non-volatile sodium chloride.[1] All manipulations must be carried out under inert conditions as chromocene is sensitive to air.

Photoelectron Spectroscopy

This technique is used to measure the binding energies of electrons in a molecule, which correlates to the energy levels of the molecular orbitals.

Methodology:

-

Sample Introduction: A solid sample of purified chromocene is placed in a sample holder and heated gently under high vacuum to produce a vapor of chromocene molecules.[5]

-

Ionization: The gaseous molecules are irradiated with a monochromatic source of high-energy photons, typically from a helium discharge lamp (HeI radiation at 21.22 eV).[5]

-

Analysis: The photons cause photoejection of electrons from the various molecular orbitals. An electron energy analyzer measures the kinetic energy of these photoelectrons.

-

Data Acquisition: The binding energy (BE) of each electron is calculated using the equation: BE = hν - KE, where hν is the energy of the incident photon and KE is the measured kinetic energy of the ejected electron. The resulting data is plotted as a spectrum of electron counts versus binding energy. The spectra are calibrated using a known standard, such as argon or krypton gas.[5]

Conclusion

The molecular orbital diagram of chromocene provides a robust framework for understanding its electronic structure and chemical properties. As a 16-electron metallocene, its HOMOs are anti-bonding and only partially filled, which accounts for its high reactivity and paramagnetic nature.[2] The combination of theoretical modeling, structural analysis, and spectroscopic data provides a detailed and consistent picture of bonding in this important organometallic compound. This fundamental understanding is essential for professionals leveraging transition metal complexes in catalysis, materials science, and drug development.

References

Understanding the 16-Electron Rule in Chromocene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of organometallic chemistry, the 18-electron rule serves as a powerful predictive tool for the stability of transition metal complexes. However, a significant number of stable complexes, particularly those with specific electronic configurations and geometries, deviate from this convention. Chromocene, a paramagnetic sandwich compound of chromium, is a classic example of a stable 16-electron species. This technical guide provides an in-depth exploration of the 16-electron rule as it pertains to chromocene, detailing its electronic structure, bonding, and the profound implications for its reactivity and catalytic applications. This document summarizes key quantitative data, provides detailed experimental protocols for its synthesis, and visualizes fundamental concepts and reaction pathways.

Introduction: Beyond the 18-Electron Rule

The 18-electron rule, analogous to the octet rule for main-group elements, posits that transition metal complexes are most stable when the central metal atom is surrounded by 18 valence electrons. This configuration corresponds to the filling of the metal's valence orbitals (one s, three p, and five d). While a vast number of organometallic compounds adhere to this rule, there are notable exceptions.

Stable complexes with 16 valence electrons are frequently observed, particularly for metals in a d⁸ configuration adopting a square planar geometry.[1][2] These 16-electron species are often key intermediates in catalytic cycles, capable of undergoing associative or oxidative addition reactions.[1] Chromocene, with its 16 valence electrons, provides an excellent case study for understanding the factors that stabilize such "electron-deficient" yet isolable complexes.[3]

Electron Counting in Chromocene

The 16-electron count of chromocene, bis(η⁵-cyclopentadienyl)chromium(II) or Cp₂Cr, can be determined using two common formalisms: the neutral ligand model and the ionic model.

Neutral Ligand Model

In this model, the ligands are considered neutral.

-

Chromium (Cr): As a group 6 element, a neutral chromium atom contributes 6 valence electrons.

-

Cyclopentadienyl (Cp) Ligands: Each neutral cyclopentadienyl radical (C₅H₅•) is a 5-electron donor.

-

Total Electron Count: 6 (from Cr) + 2 * 5 (from 2 Cp ligands) = 16 valence electrons .

Ionic Model

In this model, the ligands are assigned their formal charges to achieve a closed-shell configuration.

-

Chromium (Cr): Each cyclopentadienyl ligand is treated as the cyclopentadienide anion (Cp⁻), a 6-electron donor. To maintain overall neutrality of the complex, the chromium atom must be in the +2 oxidation state (Cr²⁺).

-

Cr²⁺ Ion: A neutral Cr atom has 6 valence electrons. The Cr²⁺ ion therefore has 6 - 2 = 4 valence electrons.

-

Cyclopentadienide (Cp⁻) Ligands: Each Cp⁻ ligand contributes 6 electrons.

-

Total Electron Count: 4 (from Cr²⁺) + 2 * 6 (from 2 Cp⁻ ligands) = 16 valence electrons .

Both models consistently show that chromocene is a 16-electron complex.

Electron Counting Schemes for Chromocene

Molecular Orbital Theory and Stability

The stability of chromocene with a 16-electron count can be rationalized by examining its molecular orbital (MO) diagram. The interaction between the d-orbitals of the chromium atom and the π-molecular orbitals of the two cyclopentadienyl ligands results in a set of bonding, non-bonding, and anti-bonding molecular orbitals.

In a simplified model for metallocenes, the d-orbitals of the metal split into three groups: a₁' (from d_z²), e₂' (from d_xy and d_x²-y²), and e₁" (from d_xz and d_yz). For chromocene, a d⁴ metal, the 16 valence electrons fill the bonding and non-bonding orbitals. The highest occupied molecular orbitals (HOMOs) are the weakly bonding or non-bonding e₂' and a₁' orbitals. The lowest unoccupied molecular orbitals (LUMOs) have significant anti-bonding character. The relatively large energy gap between the HOMO and LUMO contributes to the stability of the 16-electron configuration. The presence of unpaired electrons in the non-bonding orbitals explains the paramagnetic nature of chromocene.[4][5]

Simplified MO Diagram for Chromocene

Physicochemical Properties and Data

The 16-electron configuration of chromocene results in it being a highly reactive and paramagnetic compound.[3] It is sensitive to air and moisture, often pyrophoric, and acts as a strong reducing agent.[1][4]

| Property | Value |

| Molecular Formula | C₁₀H₁₀Cr |

| Molar Mass | 182.186 g/mol |

| Appearance | Dark red crystals |

| Density | 1.43 g/cm³ |

| Melting Point | 168-170 °C |

| Structure | Sandwich, Eclipsed (D₅h) |

| Cr-C Bond Length (avg.) | 215.1 (13) pm |

| Valence Electrons | 16 |

| Magnetic Property | Paramagnetic |

Experimental Protocols

Caution: Chromocene is highly air- and moisture-sensitive and can be pyrophoric. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. Solvents should be rigorously dried and deoxygenated prior to use.

Synthesis of Chromocene from Chromium(II) Chloride

This is a common and straightforward method for the preparation of chromocene.[3]

Reaction: CrCl₂ + 2 NaC₅H₅ → Cr(C₅H₅)₂ + 2 NaCl

Materials:

-

Anhydrous Chromium(II) chloride (CrCl₂)

-

Sodium cyclopentadienide (NaCp) solution in Tetrahydrofuran (THF)

-

Anhydrous, deoxygenated THF

Procedure:

-

In a Schlenk flask equipped with a magnetic stir bar, suspend anhydrous CrCl₂ in dry, deoxygenated THF under an inert atmosphere.

-

Cool the suspension in an ice bath.

-

Slowly add a stoichiometric amount (2 equivalents) of a standardized solution of sodium cyclopentadienide in THF to the stirred suspension over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Remove the solvent under reduced pressure to obtain a solid residue.

-

The product, chromocene, can be purified by sublimation under high vacuum (e.g., 10⁻³ torr) at a temperature of 80-100 °C. The pure chromocene will deposit as dark red crystals on a cold finger.

Workflow for Chromocene Synthesis from CrCl₂

Synthesis of Chromocene from Chromium(III) Chloride

This method involves an in-situ reduction of chromium(III).[3]

Reaction: 2 CrCl₃ + 6 NaC₅H₅ → 2 Cr(C₅H₅)₂ + C₁₀H₁₀ + 6 NaCl

Materials:

-

Anhydrous Chromium(III) chloride (CrCl₃)

-

Sodium cyclopentadienide (NaCp) solution in THF

-

Anhydrous, deoxygenated THF

Procedure:

-

In a Schlenk flask, suspend anhydrous CrCl₃ in dry, deoxygenated THF.

-

Slowly add three equivalents of sodium cyclopentadienide solution in THF to the stirred suspension at room temperature.

-

Stir the reaction mixture at room temperature for several hours or overnight. The color of the solution will change as the reaction progresses.

-

The work-up and purification are similar to the method described in section 5.1.

Reactivity and Applications

The electron-deficient nature and the lability of the Cp ligands make chromocene a highly reactive molecule and a versatile precursor in organometallic synthesis and catalysis.[3]

Carbonylation

Chromocene reacts with carbon monoxide, leading to the displacement of one Cp ligand and the formation of cyclopentadienylchromium tricarbonyl dimer.[3]

Reaction: 2 Cr(C₅H₅)₂ + 6 CO → [Cr(C₅H₅)(CO)₃]₂ + "(C₅H₅)₂"

This reaction highlights the lability of the Cp rings and the tendency of the chromium center to achieve a more stable 18-electron configuration in the product.

Reaction Pathway for Chromocene Carbonylation

Catalysis

A major industrial application of chromocene is in the production of high-density polyethylene (HDPE). When chromocene is supported on silica gel, it forms the basis of the Union Carbide catalyst.[4] The chromocene decomposes on the silica surface, generating highly reactive, coordinatively unsaturated chromium centers that are active sites for ethylene polymerization.

Conclusion

Chromocene serves as a quintessential example of a stable 16-electron organometallic complex, challenging the universality of the 18-electron rule. Its electronic structure, explained by molecular orbital theory, accounts for its unique properties, including paramagnetism and high reactivity. This reactivity makes chromocene a valuable starting material for the synthesis of other organochromium compounds and a key component in industrial polymerization catalysis. A thorough understanding of the principles governing its stability and reactivity is crucial for researchers in organometallic chemistry, catalysis, and materials science.

References

Chromocene as a reducing agent in organic chemistry

An In-depth Technical Guide to Chromocene as a Reducing Agent in Organic Chemistry

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Chromocene, with the formula [Cr(C₅H₅)₂] or Cp₂Cr, is a paramagnetic organometallic sandwich compound belonging to the metallocene family.[1] Structurally similar to the robust ferrocene, chromocene is distinguished by its electron configuration and significantly higher reactivity. With 16 valence electrons, it deviates from the stable 18-electron rule, rendering it a potent and versatile reducing agent in organic synthesis.[1] Its primary mode of action involves single-electron transfer (SET) to a suitable organic substrate, generating radical intermediates that can undergo a variety of transformations.

This guide provides a comprehensive overview of the core principles, applications, and experimental protocols associated with the use of chromocene as a reducing agent. It is designed to equip researchers with the technical knowledge required to safely and effectively employ this reagent in synthetic workflows. Due to its pyrophoric nature, stringent air-free handling techniques are mandatory.[1]

Core Properties of Chromocene

Chromocene is a dark red crystalline solid that is soluble in many non-polar organic solvents like tetrahydrofuran (THF) and toluene.[1] Its physical and chemical properties are summarized below.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₀Cr | [1] |

| Molar Mass | 182.186 g·mol⁻¹ | [1] |

| Appearance | Dark red crystals | [1] |

| Melting Point | 168 to 170 °C | [1] |

| Solubility | Soluble in non-polar organic solvents (e.g., THF) | [1] |

| Valence Electrons | 16 | [1] |

| Key Hazard | Pyrophoric (ignites on exposure to air) | [1] |

Redox Properties

The utility of chromocene as a reductant stems from its low oxidation potential. It is a powerful one-electron donor, capable of reducing substrates that are inert to many other chemical reductants. The oxidation of chromocene yields the chromocinium cation, [Cp₂Cr]⁺. While a precise standard reduction potential is not widely cited under a single standard condition, its potent reducing power is well-established through its reactivity. For instance, it is capable of reducing substrates like benzyl bromide, which has a reduction potential (E₁⸝₂) of approximately -1.85 V vs SCE.

Mechanism of Action: Single Electron Transfer (SET)

The primary mechanistic pathway for reductions mediated by chromocene is a single electron transfer (SET) from the electron-rich chromium(II) center to an electrophilic organic substrate. This generates the stable, 17-electron chromocinium cation, [Cp₂Cr]⁺, and a radical anion of the substrate, which often fragments or reacts further.

Caption: General Single Electron Transfer (SET) mechanism.

Applications in Reductive Transformations

Chromocene's high reducing power makes it suitable for specific, challenging reductions, most notably the reductive coupling of carbonyl compounds.

Reductive Coupling of Aldehydes: Pinacol-Type Reactions

A primary application of chromocene in organic synthesis is not the simple reduction of aldehydes to alcohols, but rather their catalytic reductive coupling to form 1,2-diols (pinacols). In these reactions, chromocene acts as a potent initiator or "pre-catalyst," generating the active Cr(II) species in a catalytic cycle that is maintained by a stoichiometric reductant like manganese powder.

The mechanism involves an initial SET from a low-valent chromium species to two aldehyde molecules, generating ketyl radical anions. These radicals then undergo carbon-carbon bond formation to produce a chromium pinacolate intermediate, which is subsequently hydrolyzed during workup to yield the 1,2-diol.

Caption: Catalytic cycle for chromium-mediated pinacol coupling.

Quantitative Data for Pinacol-Type Coupling

Chromocene has been shown to be an effective catalyst for the cross-coupling of α,β-unsaturated aldehydes with aliphatic aldehydes. The following data is adapted from studies on chromium-catalyzed pinacol reactions.

| Aldehyde 1 (Acrolein) | Aldehyde 2 (Pivaldehyde) | Catalyst (10 mol%) | Solvent | Yield (%) | Diastereomeric Excess (%) |

| tert-Butylacrolein | Pivaldehyde | Cp₂Cr | DMF | 83 | 22 |

| tert-Butylacrolein | Pivaldehyde | CrCl₂ | DMF | 79 | 23 |

Reduction of Organic Halides

Chromium(II) reagents are known to reduce organic halides through an SET mechanism.[2] The reaction generates a carbon-centered radical (R•) and a chromium(III) halide species. The resulting radical can be trapped by a hydrogen atom source to yield the corresponding alkane. The general reactivity trend for this radical process is R-I > R-Br > R-Cl, and for the alkyl group, tertiary > secondary > primary, reflecting the stability of the intermediate radical.[3]

While chromocene is a competent reagent for this transformation, its pyrophoric nature and the availability of other chromium(II) sources (e.g., CrCl₂) mean that detailed literature examples specifically using stoichiometric chromocene are less common. However, its reactivity pattern follows that of other potent Cr(II) reductants.

Representative Substrate Scope for Dehalogenation

| Substrate | Expected Product | Notes |

| 1-Bromooctane | Octane | Reduction of a primary alkyl bromide. |

| Benzyl Bromide | Toluene | Reduction of a benzylic halide is typically efficient. |

| Iodocyclohexane | Cyclohexane | Alkyl iodides are highly reactive substrates. |

| tert-Butyl Chloride | Isobutane | Tertiary halides are readily reduced via this radical pathway. |

Experimental Protocols & Handling

Critical Safety Notice: Chromocene is highly pyrophoric and reacts violently with air and moisture.[1] All manipulations must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) using either a glovebox or standard Schlenk line techniques. Solvents must be anhydrous and thoroughly deoxygenated prior to use.

Preparation of a Standard Chromocene Solution (e.g., 0.1 M in THF)

-

Apparatus Setup: Assemble an oven-dried Schlenk flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of inert gas.

-

Reagent Transfer: In a glovebox, weigh 182.2 mg (1.0 mmol) of chromocene into the Schlenk flask.

-

Solvent Addition: Outside the glovebox, add 10 mL of anhydrous, deoxygenated THF to the flask via a gas-tight syringe under a positive flow of inert gas.

-

Dissolution: Stir the mixture at room temperature until all the dark red crystals have dissolved, yielding a clear, dark red solution.

-

Storage: The solution should be used immediately. If short-term storage is required, it must be kept under a positive pressure of inert gas in a sealed Schlenk flask, protected from light.

General Protocol for Catalytic Pinacol Coupling of an Aldehyde

(Adapted from Boland and Fürstner's chromium-catalyzed methods)

-

Catalyst Preparation: To an oven-dried Schlenk tube under argon, add manganese powder (e.g., 1.5 mmol) and chromocene (0.1 mmol, 10 mol%).

-

Solvent and Additive: Add 5 mL of anhydrous, deoxygenated DMF, followed by chlorotrimethylsilane (TMSCl, 2.0 mmol). Stir the suspension for 15 minutes at room temperature.

-

Substrate Addition: Add the primary aldehyde (e.g., pivaldehyde, 1.2 mmol) to the mixture.

-

Slow Addition: Slowly add the second aldehyde (e.g., tert-butylacrolein, 1.0 mmol) via syringe pump over a period of 4-6 hours.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, proceed with the workup protocol described in Section 5.3.

General Reaction Workup Procedure

The goal of the workup is to quench the reaction and remove the resulting chromium and manganese salts, which are often insoluble in common organic solvents.

-

Quenching: Cool the reaction mixture in an ice bath and slowly add 10 mL of 1 M HCl (aq).

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 20 mL).

-

Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel. The non-polar chromium species [Cp₂Cr]⁺ can often be removed effectively during chromatography.

Caption: General experimental workflow for a Cp₂Cr-catalyzed reaction.

Conclusion

Chromocene is a powerful reducing agent whose utility in organic synthesis is centered on specialized applications requiring strong, neutral, single-electron donors. Its primary and most well-documented use is in the catalytic reductive coupling of carbonyl compounds to form valuable 1,2-diols. While it is capable of reducing other functional groups like organic halides, its extreme air sensitivity necessitates specialized handling techniques, which can make other reagents (e.g., CrCl₂) more practical for general use. For researchers equipped to handle pyrophoric materials, chromocene offers a unique tool for initiating challenging radical-based transformations under catalytic conditions.

References

Synthesis of Chromocene from Chromium(II) Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of chromocene [Cr(C₅H₅)₂], an important organometallic compound, from anhydrous chromium(II) chloride (CrCl₂). The document details the necessary reagents, experimental procedures, purification techniques, and characterization data. Safety protocols for handling the air- and moisture-sensitive compounds involved are also highlighted.

Overview

Chromocene is a paramagnetic sandwich compound that finds applications in various areas of chemistry, including catalysis. The synthesis described herein is a well-established method involving the reaction of anhydrous chromium(II) chloride with sodium cyclopentadienide in an ethereal solvent, typically tetrahydrofuran (THF). The reaction proceeds via a salt metathesis pathway, yielding chromocene and sodium chloride as a byproduct.[1]

Physicochemical Data of Key Compounds

A summary of the key physical and chemical properties of the reactants and the product is provided in the table below for easy reference.

| Property | Chromium(II) Chloride (CrCl₂) | Sodium Cyclopentadienide (NaC₅H₅) | Chromocene [Cr(C₅H₅)₂] |

| CAS Number | 10049-05-5 | 4984-82-1 | 1271-24-5 |

| Molecular Formula | CrCl₂ | C₅H₅Na | C₁₀H₁₀Cr |

| Molar Mass | 122.90 g/mol | 88.10 g/mol | 182.18 g/mol |

| Appearance | White to grey/green powder | White to pale pink powder | Dark red crystals |

| Melting Point | 824 °C | Decomposes | 168-170 °C |

| Solubility | Soluble in water (reacts) | Soluble in THF | Soluble in non-polar organic solvents |

| Sensitivity | Hygroscopic, air-sensitive | Air- and moisture-sensitive | Pyrophoric, air- and moisture-sensitive |

Experimental Protocols

This section outlines the detailed procedures for the preparation of the necessary reagents and the synthesis of chromocene. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Preparation of Anhydrous Chromium(II) Chloride

Anhydrous chromium(II) chloride is commercially available but can also be prepared in the laboratory from its hydrated form. One common method involves the dehydration of chromium(III) chloride hexahydrate with thionyl chloride, followed by reduction.

Materials:

-

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

-

Thionyl chloride (SOCl₂)

-

Zinc dust

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet, place chromium(III) chloride hexahydrate.

-

Slowly add an excess of thionyl chloride.

-

Gently reflux the mixture until the evolution of HCl and SO₂ ceases. The color of the solid will change from green to violet.

-

Distill off the excess thionyl chloride.

-

Dry the resulting anhydrous chromium(III) chloride under vacuum.

-

To a suspension of the anhydrous chromium(III) chloride in anhydrous THF, add an excess of zinc dust.

-

Stir the mixture at room temperature until the violet color of Cr(III) disappears and a greyish precipitate of Cr(II) chloride is formed.

-

The anhydrous chromium(II) chloride can be used in situ or isolated by filtration, washing with anhydrous diethyl ether, and drying under vacuum.

Preparation of Sodium Cyclopentadienide Solution in THF

Sodium cyclopentadienide is a crucial reagent and is typically prepared by the deprotonation of freshly cracked cyclopentadiene.

Materials:

-

Dicyclopentadiene

-

Sodium metal

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Heat dicyclopentadiene to its cracking temperature (~170 °C). The monomeric cyclopentadiene will distill over at a lower temperature (b.p. 41 °C). Collect the freshly distilled cyclopentadiene in a flask cooled in an ice bath.

-

In a separate flask under an inert atmosphere, add freshly cut sodium metal to anhydrous THF.

-

Slowly add the freshly prepared cyclopentadiene to the sodium suspension with stirring.

-

The reaction is exothermic and will proceed with the evolution of hydrogen gas. Continue stirring until all the sodium has reacted, and a clear, often pinkish, solution of sodium cyclopentadienide is obtained. The concentration of the solution can be determined by titration.

Synthesis of Chromocene

Materials:

-

Anhydrous chromium(II) chloride (CrCl₂)

-

Sodium cyclopentadienide solution in THF (concentration determined)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexane

Procedure:

-

In a Schlenk flask under an inert atmosphere, suspend anhydrous chromium(II) chloride in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add two equivalents of the standardized sodium cyclopentadienide solution in THF to the stirred suspension of chromium(II) chloride over a period of 1-2 hours.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

Remove the solvent under vacuum to obtain a solid residue.

-

Extract the residue with anhydrous hexane to dissolve the chromocene, leaving behind the insoluble sodium chloride.

-

Filter the hexane solution to remove the salt.

-

Evaporate the hexane from the filtrate under vacuum to yield crude chromocene as a dark red crystalline solid.

Purification by Sublimation

Chromocene can be purified by vacuum sublimation.

Procedure:

-

Place the crude chromocene in a sublimation apparatus.

-

Evacuate the apparatus to a pressure of 10⁻² to 10⁻³ torr.

-

Gently heat the apparatus to 50-80 °C.

-

The chromocene will sublime and deposit as dark red crystals on the cold finger of the apparatus.

-

After the sublimation is complete, allow the apparatus to cool to room temperature before carefully breaking the vacuum with an inert gas.

-

Scrape the purified chromocene crystals from the cold finger under an inert atmosphere. A typical yield for this synthesis is in the range of 60-80%.

Characterization Data

The following table summarizes the key spectroscopic data for chromocene.

| Spectroscopic Data | Chromocene [Cr(C₅H₅)₂] |

| ¹H NMR (Paramagnetic) | Broad signals due to paramagnetism, not typically used for routine characterization. |

| IR (KBr, cm⁻¹) | ~3100 (C-H stretch), ~1410 (C-C stretch), ~1110 (C-H bend), ~1010 (C-H bend), ~800 (C-H bend) |

| Mass Spectrum (EI) | m/z 182 (M⁺, ¹²C₁₀¹H₁₀⁵²Cr), isotopic pattern consistent with chromium.[2] |

| UV-Vis (Hexane) | λ_max ≈ 330 nm, 440 nm |

Safety and Handling

-

Pyrophoric Nature: Chromocene is pyrophoric and will ignite spontaneously upon contact with air.[1] All manipulations must be carried out under a strict inert atmosphere.

-

Air and Moisture Sensitivity: Both chromium(II) chloride and sodium cyclopentadienide are highly sensitive to air and moisture. Proper handling techniques are essential to prevent decomposition.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves when handling these materials.[3][4][5][6]

-

Waste Disposal: Dispose of all waste materials in accordance with local regulations for reactive and hazardous chemicals.

Diagrams

Reaction Pathway

Caption: Reaction scheme for the synthesis of chromocene.

Experimental Workflow

Caption: Overall workflow for chromocene synthesis.

References

- 1. Chromocene - Wikipedia [en.wikipedia.org]

- 2. bis(η(5)-Cyclopentadienyl) chromium [webbook.nist.gov]

- 3. ehs.princeton.edu [ehs.princeton.edu]

- 4. cmu.edu [cmu.edu]

- 5. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]

- 6. Pyrophoric Chemicals | Environment, Health and Safety [ehs.cornell.edu]

Structural comparison of eclipsed vs staggered chromocene

An In-depth Technical Guide on the Conformational Isomers of a Key Metallocene

Chromocene (Cr(C₅H₅)₂), a paramagnetic sandwich compound, has long been a subject of interest for researchers in organometallic chemistry and catalysis. Its structural dynamics, particularly the rotational orientation of its two cyclopentadienyl (Cp) rings, play a crucial role in its reactivity and electronic properties. This technical guide provides a comprehensive comparison of the eclipsed and staggered conformations of chromocene, summarizing key structural data, outlining experimental and computational methodologies, and visualizing the relationships governing their study.

Core Structural Comparison

The two primary conformations of chromocene are the eclipsed (D₅ₕ symmetry) and staggered (D₅Ꮷ symmetry) forms. In the eclipsed conformation, the carbon atoms of the top Cp ring are aligned with the carbon atoms of the bottom ring when viewed down the principal axis. In the staggered conformation, the vertices of the top ring are positioned over the midpoints of the edges of the bottom ring.

Experimental evidence from gas-phase electron diffraction (GED) studies indicates that chromocene predominantly adopts an eclipsed conformation in the gaseous state. In the solid state, single-crystal X-ray diffraction has provided a detailed picture of its molecular structure. While the staggered conformation is not the ground state, it represents the transition state for the rotation of the Cp rings and is crucial for understanding the molecule's dynamic behavior.

The following table summarizes the key structural parameters for both the experimentally determined (eclipsed) and computationally predicted (staggered) conformations of chromocene.

| Parameter | Eclipsed Conformation (Experimental - X-ray)[1] | Eclipsed Conformation (Calculated - DFT) | Staggered Conformation (Calculated - DFT) |

| Point Group | D₅ₕ | D₅ₕ | D₅Ꮷ |

| Cr-C Bond Length (Å) | 2.151(13) (average) | 2.16 | 2.16 |

| C-C Bond Length (Å) | Data not readily available in cited abstract | 1.43 | 1.43 |

| Inter-ring Distance (Å) | Data not readily available in cited abstract | 3.32 | 3.32 |

| Rotational Energy Barrier (kcal/mol) | Small (qualitative observation) | ~1.0 - 1.5 | (Transition State) |

Experimental and Computational Protocols

The determination of chromocene's structure relies on a combination of experimental techniques and computational modeling.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions that are present in the solid state.

Methodology:

-

Sample Introduction: A volatile sample of chromocene is introduced into a high-vacuum chamber, where it is vaporized.

-

Electron Beam Interaction: A high-energy beam of electrons is directed at the gaseous chromocene molecules.

-

Diffraction Pattern: The electrons are scattered by the electrostatic potential of the molecule, creating a diffraction pattern of concentric rings.

-

Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This data is then used to calculate a radial distribution curve, from which internuclear distances and bond angles can be derived.

Single-Crystal X-ray Diffraction

This technique provides precise information about the arrangement of atoms within a crystalline solid. Due to chromocene's air-sensitivity, special handling techniques are required.

Methodology:

-

Crystal Growth: Single crystals of chromocene are grown in an inert atmosphere (e.g., in a glovebox).

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head, typically coated in a protective oil (e.g., Paratone-N) to prevent decomposition upon exposure to air.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100-150 K) under a stream of inert gas. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using direct methods or Patterson methods and then refined to obtain the final crystal structure.

Computational Chemistry (Density Functional Theory - DFT)

DFT calculations are instrumental in providing insights into the structures and energetics of conformations that may be difficult to study experimentally, such as the staggered transition state of chromocene.

Methodology:

-

Model Building: A starting molecular geometry for both the eclipsed and staggered conformers of chromocene is created.

-

Method Selection: A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) are chosen.

-

Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms to find the most stable structures for the eclipsed (ground state) and staggered (transition state) conformations.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized eclipsed structure is a true minimum (no imaginary frequencies) and the staggered structure is a first-order saddle point (one imaginary frequency corresponding to the ring rotation).

-

Rotational Barrier Calculation: The energy difference between the eclipsed and staggered conformations provides the rotational energy barrier.

References

Methodological & Application

Application Note: Synthesis of High-Purity Chromocene for Research and Drug Development

Abstract

This application note provides a detailed protocol for the synthesis of high-purity chromocene (Cr(C₅H₅)₂), a valuable organometallic compound with applications in catalysis and as a precursor in the development of novel therapeutic agents. The procedure described herein is optimized for safety, yield, and purity, making it suitable for researchers in academic and industrial settings, including those in drug development. The synthesis involves the reaction of anhydrous chromium(II) chloride with sodium cyclopentadienide in an inert atmosphere, followed by purification via sublimation to yield high-purity, crystalline chromocene. All operations are conducted using standard Schlenk line or glovebox techniques to prevent decomposition of the air- and moisture-sensitive product.

Introduction

Chromocene, a metallocene of chromium, is a dark red crystalline solid that is soluble in many non-polar organic solvents.[1] Its paramagnetic nature and 16-electron configuration make it a highly reactive and useful starting material in organometallic chemistry.[1] In the context of drug development, high-purity organometallic compounds are crucial as they can serve as catalysts in the synthesis of complex organic molecules or as scaffolds for the design of novel therapeutic agents. The purity of such compounds is paramount to ensure reproducibility in experimental results and to meet stringent regulatory standards.[2] This protocol details a reliable method for the synthesis of chromocene with a purity level suitable for these demanding applications.

Safety Precautions

Extreme caution must be exercised during this procedure.

-

Pyrophoric and Air-Sensitive Materials: Chromocene and its precursors are highly reactive with air and moisture.[3] All manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using a Schlenk line or a glovebox.

-

Reagent Handling: Sodium metal, used in the preparation of sodium cyclopentadienide, is highly reactive and flammable. It should be handled with care, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

-

Solvent Safety: Tetrahydrofuran (THF) is a flammable solvent. Ensure that there are no ignition sources nearby and work in a well-ventilated fume hood.

-

Waste Disposal: All waste materials should be quenched and disposed of according to institutional safety guidelines for reactive and hazardous materials.

Materials and Methods

Reagents and Solvents

-

Anhydrous Chromium(II) Chloride (CrCl₂)

-

Dicyclopentadiene (freshly cracked)

-

Sodium metal

-

Anhydrous Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl

-

Anhydrous Hexane, for washing

-

Dry ice and acetone for cold traps

Equipment

-

Schlenk line or glovebox

-

Schlenk flasks and other appropriate glassware

-

Cannulas for liquid transfer

-

Magnetic stir plates and stir bars

-

Sublimation apparatus

-

Oil bath

-

High-vacuum pump

Experimental Protocols

Part 1: Preparation of Sodium Cyclopentadienide (NaCp) Solution in THF

-

Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to approximately 180 °C to induce retro-Diels-Alder reaction, cracking it to monomeric cyclopentadiene. Distill the cyclopentadiene monomer (b.p. 41 °C) and collect it in a flask cooled in an ice bath. This should be used immediately.

-

Preparation of NaCp: In a Schlenk flask under an inert atmosphere, add freshly cut sodium metal (2.3 g, 100 mmol) to 100 mL of anhydrous THF. While stirring vigorously, slowly add the freshly cracked cyclopentadiene (8.2 mL, 100 mmol) dropwise. The reaction is exothermic and will produce hydrogen gas. The reaction mixture will turn from colorless to a pink or pale purple solution. Continue stirring at room temperature until all the sodium has reacted and a clear solution of sodium cyclopentadienide is formed. This solution is used directly in the next step.

Part 2: Synthesis of Chromocene

-

Reaction Setup: In a separate Schlenk flask, suspend anhydrous chromium(II) chloride (6.15 g, 50 mmol) in 50 mL of anhydrous THF under an inert atmosphere.

-

Addition of NaCp: Cool the CrCl₂ suspension to 0 °C using an ice bath. Slowly add the prepared sodium cyclopentadienide solution from Part 1 via cannula to the stirred CrCl₂ suspension over a period of 1 hour.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours. The color of the reaction mixture will change to a deep red or brown, indicating the formation of chromocene.

-

Solvent Removal: Remove the THF under vacuum to obtain a solid residue.

-

Extraction: Extract the solid residue with anhydrous hexane (3 x 50 mL) to dissolve the chromocene, leaving behind the insoluble sodium chloride byproduct. Filter the combined hexane extracts through a cannula filter to remove any remaining solids.

-

Crude Product Isolation: Remove the hexane from the filtrate under vacuum to yield crude chromocene as a dark red solid.

Part 3: Purification of Chromocene by Sublimation

-

Sublimation Setup: Transfer the crude chromocene to a sublimation apparatus.

-

Sublimation: Heat the apparatus to 80-100 °C under high vacuum (e.g., <0.1 mmHg). Chromocene will sublime and deposit as dark red crystals on the cold finger of the apparatus.

-

Product Collection: After the sublimation is complete, allow the apparatus to cool to room temperature under vacuum before slowly reintroducing the inert atmosphere. Carefully scrape the purified chromocene crystals from the cold finger in a glovebox.

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₀Cr | [1] |

| Molecular Weight | 182.18 g/mol | [1] |

| Appearance | Dark red crystals | [1] |

| Melting Point | 173 °C | [1] |

| Typical Yield | 60-70% | |

| Purity (by Elemental Analysis) | >99% |

Table 1: Physical and Chemical Properties of High-Purity Chromocene.

| Analysis | Theoretical % | Found % (Typical) |

| Carbon (C) | 65.93 | 65.90 |

| Hydrogen (H) | 5.53 | 5.55 |

| Chromium (Cr) | 28.54 | 28.50 |

Table 2: Elemental Analysis Data for High-Purity Chromocene.

| Nucleus | Chemical Shift (ppm) |

| ¹H NMR (solid-state) | 315 |

| ¹³C NMR (solid-state) | -258 |

Table 3: Solid-State NMR Data for Chromocene.[2] (Note: Due to its paramagnetic nature, solution-state NMR spectra exhibit very broad signals and are often not used for routine characterization.)

Visualizations

Caption: Workflow for the synthesis of high-purity chromocene.

Caption: Overall reaction for the synthesis of chromocene.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the synthesis of high-purity chromocene. Adherence to strict inert atmosphere techniques is critical for the successful isolation of this air-sensitive compound. The purity of the final product makes it an excellent starting material for various applications in research and development, including the synthesis of potential drug candidates.

References

Application Notes and Protocols for Ethylene Polymerization using Chromocene-Based Catalysts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromocene-based catalysts, particularly when supported on silica, are pivotal in the industrial production of polyethylene. These catalyst systems, often referred to in the context of Phillips or Union Carbide processes, offer a versatile platform for producing a range of polyethylene grades, from high-density polyethylene (HDPE) to ultra-high molecular weight polyethylene (UHMWPE). The ability to tune the polymer properties, such as molecular weight (MW) and molecular weight distribution (MWD), by modifying the catalyst and reaction conditions makes them a subject of continuous academic and industrial research. This document provides detailed application notes and experimental protocols for the synthesis of silica-supported chromocene catalysts and their use in ethylene polymerization.

Data Presentation

The following tables summarize key quantitative data on the performance of silica-supported chromocene catalysts under various conditions.

Table 1: Effect of Chromium Loading on Catalytic Activity and Polymer Properties

| Chromium Loading (wt%) | Catalytic Activity (kg PE / (g Cr * h)) | Molecular Weight (Mw) (x 10^6 g/mol ) | Molecular Weight Distribution (MWD) |

| 1.7 | Max Activity Reached[1] | > 3.0[1] | ~3[1] |

| Increasing Loading | - | Slight Increase[1] | Narrower[1] |

Table 2: Effect of Hydrogen on Polymer Properties

| Hydrogen Pressure (MPa) | Molecular Weight (Mw) (x 10^6 g/mol ) | Molecular Weight Distribution (MWD) |

| 0 | > 3.0 | < 3 |

| 0.01 | 0.7 | ~12 |

| Increasing Pressure | Continues to Decrease | Becomes Wider |

Table 3: Typical Ethylene Polymerization Conditions and Resulting Polymer Properties

| Catalyst System | Temperature (°C) | Ethylene Pressure (bar) | Solvent | Co-catalyst | Polymer Type |

| Cr[CH(SiMe3)2]3/SiO2 | 100 | 14 | Isobutane | None | HDPE[2] |

| Cr/SiO2 (G 643) | 90 | 31.5 | n-Hexane | TEA | Shish-kebab PE[3] |

Experimental Protocols